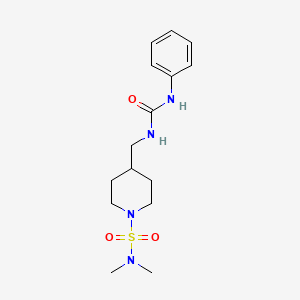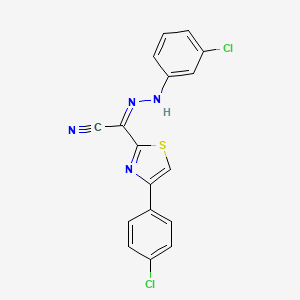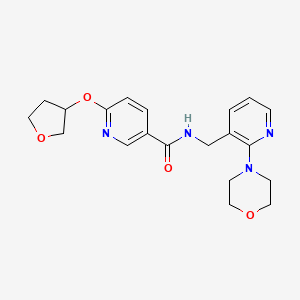
1-(5-Chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9ClF3N3O2 and its molecular weight is 295.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of novel heterocyclic compounds, including those related to 1-(5-Chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, plays a critical role in the development of antimicrobial agents. For instance, the creation of new Pyridothienopyrimidines and Pyridothienotriazines through reactions involving similar heterocyclic moieties has been explored for their potent antimicrobial activities. These compounds were synthesized through various chemical reactions, including interaction with triethyl orthoformate or nitrous acid, and further chlorination using phosphorus oxychloride. The antimicrobial efficacy of these synthesized compounds was evaluated in vitro, demonstrating significant potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Biological Evaluation of Coumarin Derivatives
Further research into the synthesis and biological evaluation of new coumarin derivatives, including those structurally related to this compound, has been conducted. These derivatives were synthesized through the reaction of specific amino compounds with various reagents, leading to the formation of novel compounds with potential antimicrobial activity. The synthesized compounds underwent thorough antimicrobial testing, showcasing their potential as effective agents against various microbial strains (Al-Haiza, Mostafa, & El-kady, 2003).
Structural and Chemical Studies
Structural and chemical studies of pyrimidine derivatives, including those akin to this compound, have revealed intricate details about their molecular configurations. For example, investigations into the tautomerism, twinning, and disorder in various pyrimidine forms have provided insights into the molecular recognition processes that are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionality. These studies are essential for understanding the chemical and physical properties of such compounds, thereby aiding in the development of more effective drugs (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O2/c11-5-1-15-9(16-2-5)17-3-6(8(18)19)7(4-17)10(12,13)14/h1-2,6-7H,3-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJVSJCPOQHZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=NC=C(C=N2)Cl)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2727071.png)
![2-[(4,4-Difluorocyclohexyl)oxy]pyrazine](/img/structure/B2727073.png)
![N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2727074.png)

![[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid](/img/structure/B2727077.png)
![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2727078.png)
![2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide](/img/structure/B2727079.png)
![1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2727080.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2727084.png)
![2-Chloro-N-[[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2727086.png)


![4-Tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2727091.png)
